molecular formula C7H13ISi B6187665 ethynyl(3-iodopropyl)dimethylsilane CAS No. 2639440-48-3

ethynyl(3-iodopropyl)dimethylsilane

Cat. No.: B6187665
CAS No.: 2639440-48-3
M. Wt: 252.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynyl(3-iodopropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H13ISi It is characterized by the presence of an ethynyl group attached to a 3-iodopropyl chain, which is further bonded to a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethynyl(3-iodopropyl)dimethylsilane typically involves the reaction of 3-iodopropyltrimethylsilane with acetylene in the presence of a strong base such as sodium amide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

3-iodopropyltrimethylsilane+acetyleneNaNH2This compound\text{3-iodopropyltrimethylsilane} + \text{acetylene} \xrightarrow{\text{NaNH}_2} \text{this compound} 3-iodopropyltrimethylsilane+acetyleneNaNH2​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethynyl(3-iodopropyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Addition: Electrophiles such as halogens or hydrogen halides in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Addition: Formation of substituted alkenes.

    Oxidation: Formation of diols or other oxidized products.

    Reduction: Formation of reduced silane derivatives.

Scientific Research Applications

Ethynyl(3-iodopropyl)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its potential in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethynyl(3-iodopropyl)dimethylsilane involves its reactivity with various chemical species. The ethynyl group can undergo addition reactions, while the iodine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Ethynyl(3-iodopropyl)dimethylsilane can be compared with other similar compounds such as:

    Ethynyltrimethylsilane: Lacks the 3-iodopropyl chain, making it less versatile in substitution reactions.

    3-Iodopropyltrimethylsilane: Lacks the ethynyl group, limiting its reactivity in addition reactions.

    Ethynyl(3-chloropropyl)dimethylsilane: Similar structure but with a chlorine atom instead of iodine, affecting its reactivity and applications.

This compound is unique due to the presence of both the ethynyl and 3-iodopropyl groups, which provide a combination of reactivity and versatility in chemical synthesis and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethynyl(3-iodopropyl)dimethylsilane involves the reaction of 3-iodopropylmagnesium bromide with trimethylsilylacetylene.", "Starting Materials": [ "3-iodopropane", "magnesium", "bromine", "trimethylsilylacetylene" ], "Reaction": [ "1. Synthesize 3-iodopropylmagnesium bromide by reacting 3-iodopropane with magnesium in anhydrous diethyl ether.", "2. Add trimethylsilylacetylene to the reaction mixture and stir for several hours at room temperature.", "3. Quench the reaction with water and extract the organic layer with diethyl ether.", "4. Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure.", "5. Purify the crude product by column chromatography to obtain ethynyl(3-iodopropyl)dimethylsilane." ] }

CAS No.

2639440-48-3

Molecular Formula

C7H13ISi

Molecular Weight

252.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.